molecular formula C20H16ClN3O3S B15108921 Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B15108921
M. Wt: 413.9 g/mol
InChI Key: UYLRTBGVXRFLEQ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a pyrimidine core substituted with a benzylsulfanyl group at position 2, a chlorine atom at position 5, and a carbonyl-linked 4-aminobenzoate methyl ester at position 2.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

methyl 4-[(2-benzylsulfanyl-5-chloropyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H16ClN3O3S/c1-27-19(26)14-7-9-15(10-8-14)23-18(25)17-16(21)11-22-20(24-17)28-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,25)

InChI Key

UYLRTBGVXRFLEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as benzylthiol and chlorinated pyrimidine derivatives.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a chlorinated pyrimidine.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction involving benzoic acid and methanol in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with the benzoate ester under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzylsulfanyl group and the chloropyrimidine ring are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Comparison of Key Compounds
Compound Name Core Structure Key Substituents Functional Groups Melting Point (°C) Purity (HPLC) Application
Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate Pyrimidine 2-benzylsulfanyl, 5-chloro, 4-(methyl 4-aminobenzoate) Ester, sulfanyl, carbonylamino Not reported Not reported Hypothesized: Enzymatic inhibition
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Pyrimidine 5-cyano, 4-(thiazolyl), 2-(sulfonamide) Sulfonamide, thiazole, cyano 254–255 98% Potential pharmaceutical agent
Metsulfuron-methyl ester Triazine 4-methoxy, 6-methyl, 2-(sulfonylurea) Sulfonylurea, methoxy, methyl Not reported Not reported Sulfonylurea herbicide

Key Differences and Implications

Core Heterocycle :

  • The target compound features a pyrimidine core, whereas sulfonylurea herbicides like metsulfuron-methyl () utilize a triazine ring. Pyrimidines are more common in pharmaceuticals (e.g., kinase inhibitors), while triazines are prevalent in herbicides due to their acetolactate synthase (ALS) inhibition .

Functional Groups: The benzylsulfanyl group in the target compound distinguishes it from the thiazole-containing pyrimidine derivative in . The carbonylamino linkage in the target contrasts with the sulfonylurea bridge in herbicides (), which is critical for ALS inhibition in plants .

Biological Activity: The sulfonamide derivative in exhibits high purity (98%) and a melting point >250°C, suggesting stability suitable for drug development . The target compound’s lack of sulfonamide or sulfonylurea groups may redirect its activity toward non-herbicidal targets, such as human enzymes or receptors.

Applications :

  • The triazine-based compounds () are explicitly used as herbicides, while the pyrimidine-based compounds (target and ) are structurally aligned with therapeutic agents. The benzoate ester in both the target and compounds may serve as a prodrug moiety, enhancing bioavailability .

Research Findings and Data Gaps

  • Biological Data: No explicit data on the target compound’s efficacy or toxicity are available.
  • Contradictions : While compounds are herbicides, the target’s pyrimidine core and benzylsulfanyl group may preclude herbicidal activity, highlighting the need for targeted assays to confirm its mechanism.

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